molecular formula C13H9Cl2NO2S B2548086 Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 338748-09-7

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate

Cat. No.: B2548086
CAS No.: 338748-09-7
M. Wt: 314.18
InChI Key: QFVCVZNMGLAFNJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is an organic compound with the molecular formula C13H9Cl2NO2S. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a sulfanyl group attached to a dichlorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate typically involves the reaction of 2,3-dichlorothiophenol with methyl 2-chloro-4-pyridinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
  • Methyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate
  • Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate

Uniqueness

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its similar compounds.

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c1-18-13(17)10-7-8(5-6-16-10)19-11-4-2-3-9(14)12(11)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCVZNMGLAFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325293
Record name methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338748-09-7
Record name methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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